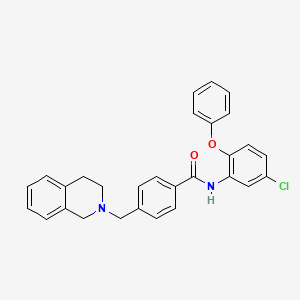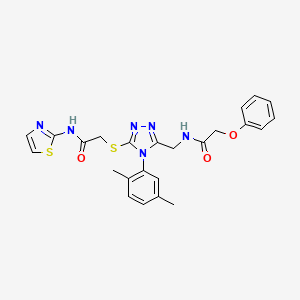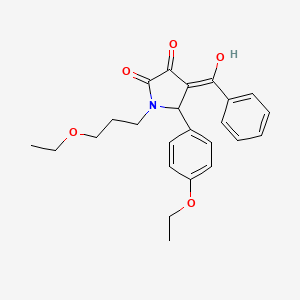![molecular formula C27H32N2O4 B11460057 N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide](/img/structure/B11460057.png)
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a cyclohexylcarbamoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the cyclohexylcarbamoyl group.
Coupling with the Phenyl Group: The final step involves coupling the benzodioxole ring with the cyclohexylcarbamoyl group and the phenyl group through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyclohexylcarbamoyl group, potentially converting it to a cyclohexylamine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Introduction of nitro, halogen, or alkyl groups on the phenyl ring.
Scientific Research Applications
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticonvulsant and antinociceptive properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system . The compound’s structure allows it to fit into binding sites on these targets, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylcarbamoyl)cyclohexyl]pyridine-2-carboxamide
- N-cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide
Uniqueness
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and a cyclohexylcarbamoyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-phenyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H32N2O4/c30-25(20-14-15-23-24(18-20)33-19-32-23)29(22-12-6-2-7-13-22)27(16-8-3-9-17-27)26(31)28-21-10-4-1-5-11-21/h2,6-7,12-15,18,21H,1,3-5,8-11,16-17,19H2,(H,28,31) |
InChI Key |
SWIWGSMQLYRPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B11459993.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11459994.png)
![2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11459995.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide](/img/structure/B11459999.png)


![Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460011.png)
![methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11460013.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11460014.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11460028.png)
![N,N-dibutyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11460034.png)
![N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide](/img/structure/B11460037.png)
![1-[2-(Octylsulfonyl)ethyl]pyridinium](/img/structure/B11460054.png)
